molecular formula C20H23FN6O2S B2420925 N-(3-(dimethylamino)propyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 941958-05-0

N-(3-(dimethylamino)propyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide

Cat. No.: B2420925
CAS No.: 941958-05-0
M. Wt: 430.5
InChI Key: UYVCSOQYQAEFFQ-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a useful research compound. Its molecular formula is C20H23FN6O2S and its molecular weight is 430.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The chemical structure of N-(3-(dimethylamino)propyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide appears to be a part of a broader group of compounds used in various scientific applications. While the specific compound was not directly found, related compounds and their synthesis methods offer insight into the chemical characteristics and potential applications of this compound. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized and exhibited significant anti-inflammatory activity, suggesting potential pharmaceutical applications for structurally similar compounds (Sunder & Maleraju, 2013). Additionally, heterocyclic derivatives incorporating an antipyrine moiety, which structurally relate to the compound , were synthesized and evaluated for their antimicrobial properties (Bondock, Rabie, Etman, & Fadda, 2008).

Applications in Imaging and Diagnosis

The compound's structural features suggest potential applications in imaging and diagnostics. For instance, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, structurally related to the compound , were reported as selective ligands of the translocator protein (18 kDa), indicating potential utility in diagnostic imaging and therapeutic interventions, especially in the context of neuroinflammation (Dollé et al., 2008).

Potential for Antimicrobial and Antitumor Applications

Compounds with similar structural features have shown promising biological activity, including antimicrobial and antitumor properties. For example, novel pyrazolo[1,5-a]pyrimidines, closely related to the structure of interest, were synthesized and biologically evaluated for their binding to the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes (Damont et al., 2015). Additionally, pyrazolo[3,4-d]pyrimidin derivatives demonstrated significant antimicrobial activity, highlighting the therapeutic potential of this class of compounds (Khobragade et al., 2010).

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN6O2S/c1-25(2)9-3-8-22-17(28)10-15-12-30-20-24-18-16(19(29)26(15)20)11-23-27(18)14-6-4-13(21)5-7-14/h4-7,11,15H,3,8-10,12H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVCSOQYQAEFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)CC1CSC2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=O)N12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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